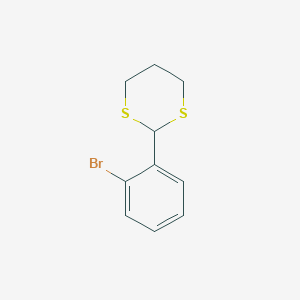

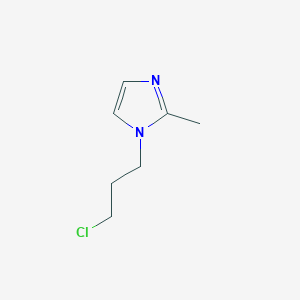

![molecular formula C6H6N2O2S B171296 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid CAS No. 1286753-94-3](/img/structure/B171296.png)

4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are important in the world of chemistry due to their aromaticity, which allows for many reactive positions where various reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .

Molecular Structure Analysis

Thiazoles have a unique structure that includes a five-member aromatic ring with a general formula of C3H3NS. The ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are versatile entities in actions and reactions. They have similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The specific chemical reactions involving “4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid” are not detailed in the available literature.Applications De Recherche Scientifique

-

Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines

- Scientific Field : Organic Chemistry .

- Application Summary : This research involves the synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines . These compounds are important scaffolds present in many synthetic drugs .

- Methods of Application : The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . The reaction requires no catalysts and proceeds in boiling DMF .

- Results : The reaction gives 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .

-

Synthesis of fused pyrazolo [3,4 (4,3)-d]thiazoles and pyrazolo [3,4 (4,3)-d] [1,4]thiazines

- Scientific Field : Heterocyclic Chemistry .

- Application Summary : This research discusses the latest examples of the synthesis of pyrazolo [3,4- d ]-thiazoles, pyrazolo [4,3- d ]thiazoles, pyrazolo [4,3- b ] [1,4]thiazines, and pyrazolo [3,4- b ] [1,4]-thiazines .

- Methods of Application : The synthesis involves two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .

- Results : The synthesis methods of pyrazolo [3,4- d ]thiazole or pyrazolo [3,4- d ] [1,4]thiazine derivatives have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .

-

Green synthesis of highly functionalized heterocyclic bearing pyrazole

- Scientific Field : Green Chemistry .

- Application Summary : This research involves the green synthesis (microwave-assisted and grinding techniques) of new derivatives of heterocyclic bearing pyrazole moiety .

- Methods of Application : The synthesis involves microwave-assisted and grinding techniques .

- Results : 4,6-Diamino-1,3-diphenyl-1 H -pyrazolo [3,4- b ]pyridine-5-carbonitrile shows high anti-cancer activity against both HepG2 and HCT-116 .

-

Recent methods for the synthesis of fused pyrazolo [3,4 (4,3)-d]thiazoles and pyrazolo [3,4 (4,3)-d] [1,4]thiazines

- Scientific Field : Heterocyclic Chemistry .

- Application Summary : This research discusses the latest examples of the synthesis of pyrazolo [3,4- d ]-thiazoles, pyrazolo [4,3- d ]thiazoles, pyrazolo [4,3- b ] [1,4]thiazines, and pyrazolo [3,4- b ] [1,4]-thiazines .

- Methods of Application : The synthesis involves two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .

- Results : The synthesis methods of pyrazolo [3,4- d ]thiazole or pyrazolo [3,4- d ] [1,4]thiazine derivatives have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .

-

Thiazoles: having diverse biological activities

- Scientific Field : Medicinal Chemistry .

- Application Summary : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

- Methods of Application : Thiazoles are synthesized through various chemical reactions .

- Results : Thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

-

Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo [1,5- c ]pyrimidine scaffolds

- Scientific Field : Cancer Treatment .

- Application Summary : CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Methods of Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed .

- Results : These new molecules are being studied for their potential in cancer treatment .

-

Recent methods for the synthesis of fused pyrazolo [3,4 (4,3)-d]thiazoles and pyrazolo [3,4 (4,3)-d] [1,4]thiazines

- Scientific Field : Heterocyclic Chemistry .

- Application Summary : This research discusses the latest examples of the synthesis of pyrazolo [3,4- d ]-thiazoles, pyrazolo [4,3- d ]thiazoles, pyrazolo [4,3- b ] [1,4]thiazines, and pyrazolo [3,4- b ] [1,4]-thiazines .

- Methods of Application : The synthesis involves two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .

- Results : The synthesis methods of pyrazolo [3,4- d ]thiazole or pyrazolo [3,4- d ] [1,4]thiazine derivatives have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .

-

Thiazoles: having diverse biological activities

- Scientific Field : Medicinal Chemistry .

- Application Summary : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

- Methods of Application : Thiazoles are synthesized through various chemical reactions .

- Results : Thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

-

Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo [1,5- c ]pyrimidine scaffolds

- Scientific Field : Cancer Treatment .

- Application Summary : CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Methods of Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed .

- Results : These new molecules are being studied for their potential in cancer treatment .

Orientations Futures

Thiazoles are significant in the increasing chemical world of compounds showing notable pharmacological actions . They are present in several drugs used in the cure of cancer . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . The future directions for “4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid” could involve further exploration of its potential therapeutic applications.

Propriétés

IUPAC Name |

4,6-dihydropyrazolo[1,5-c][1,3]thiazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-6(10)5-1-4-2-11-3-8(4)7-5/h1H,2-3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUZEOOLVTXZMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=NN2CS1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

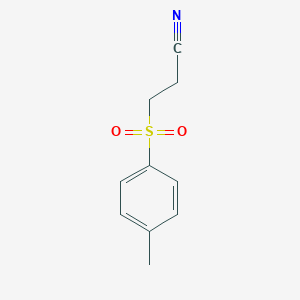

![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)

![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)

![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)

![2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B171263.png)

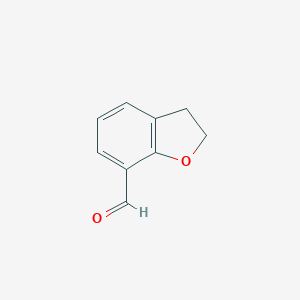

![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)